molecular formula C11H14BrFO B14053300 1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene

1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene

Cat. No.: B14053300
M. Wt: 261.13 g/mol
InChI Key: UFZZJHDMKXFOKR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1-(3-propyl)-2-ethoxy-6-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 1-(3-azidopropyl)-2-ethoxy-6-fluorobenzene.

    Oxidation: Formation of 1-(3-bromopropyl)-2-ethoxy-6-fluorobenzaldehyde.

    Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-fluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethoxy-6-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Bromopropyl)-2-methoxy-6-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(3-Bromopropyl)-2-ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in a different position on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethoxy-3-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3

InChI Key

UFZZJHDMKXFOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CCCBr

Origin of Product

United States

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